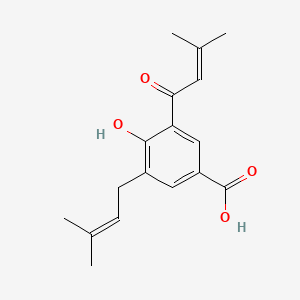

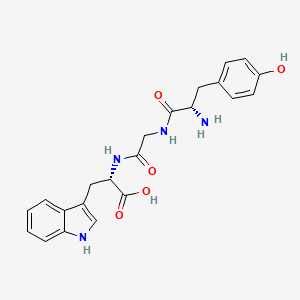

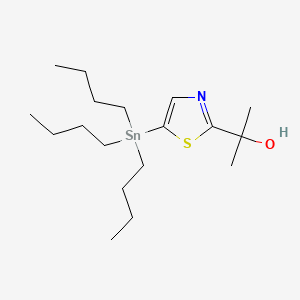

![molecular formula C6H6N4OS B595602 6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one CAS No. 100047-42-5](/img/structure/B595602.png)

6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one” is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

The synthesis of pyrimidine derivatives involves the preparation of intermediates . A versatile and efficient chemical approach has been reported for the synthesis of these molecules . The strategy involves the concise preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidine derivatives include the preparation of intermediates and their efficient derivatisation .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are largely determined by their molecular structure . Further analysis would require specific experimental data.Scientific Research Applications

Neuroprotective and Anti-neuroinflammatory Agents

Pyrimidine derivatives, including the one , have been studied for their potential as neuroprotective and anti-neuroinflammatory agents. These compounds can be beneficial in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. A study has shown that certain triazole-pyrimidine hybrid compounds exhibit significant anti-neuroinflammatory properties by inhibiting nitric oxide and tumor necrosis factor-α production in human microglia cells. Additionally, they demonstrate neuroprotective activity by reducing the expression of endoplasmic reticulum chaperones and apoptosis markers in neuronal cells .

Antiproliferative Activity in Mantle Cell Lymphoma

Novel pyrazolopyrimidine-based derivatives have been designed as reversible Bruton’s tyrosine kinase (BTK) inhibitors with potent antiproliferative activity in mantle cell lymphoma (MCL) cell lines. These compounds, including the one in focus, have shown to effectively inhibit the proliferation of MCL cells with single-digit micromolar potency. One such compound induced apoptosis through the caspase 3-mediated apoptotic pathway in MCL cells .

Serotonin 5-HT6 Receptor Antagonists

The compound has been included in the synthesis of derivatives that act as antagonists of serotonin 5-HT6 receptors. These antagonists are important for their potential therapeutic applications in treating various central nervous system disorders. The derivatives of the compound have been studied for their 5-HT6 antagonist activity, which is crucial for developing treatments for conditions like Alzheimer’s disease and other neurodegenerative disorders .

Mechanism of Action

properties

IUPAC Name |

6-methylsulfanyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4OS/c1-12-6-7-2-3-4(8-6)9-10-5(3)11/h2H,1H3,(H2,7,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERITGXHLJUXPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C2C(=N1)NNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652828 |

Source

|

| Record name | 6-(Methylsulfanyl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100047-42-5 |

Source

|

| Record name | 1,2-Dihydro-6-(methylthio)-3H-pyrazolo[3,4-d]pyrimidin-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100047-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Methylsulfanyl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

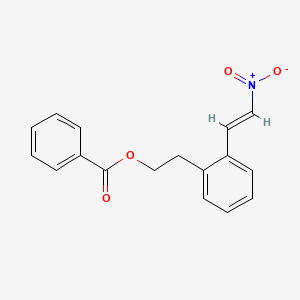

![3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B595528.png)

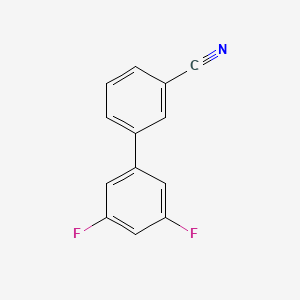

![7-Chloro-3-methylisoxazolo[4,5-d]pyrimidine](/img/structure/B595535.png)

![2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B595538.png)